Antiproliferative Activity Against A549 Lung Carcinoma: Target Compound vs. 4-(4-Aminophenyl)thiazol-2-amine Scaffold
In in vitro MTT assays performed on A549 (lung adenocarcinoma) monolayers, 4-(3-aminophenyl)-N-(2-chlorophenyl)thiazol-2-amine (1176672-78-8) demonstrated an IC₅₀ of 3.5 µM . This value places it substantially below the typical potency ceiling observed for simpler 4-(4-aminophenyl)thiazol-2-amine derivatives lacking the N-(2-chlorophenyl) substitution, which generally exhibit IC₅₀ values in the 15–30 µM range against the same cell line [1]. While a direct head-to-head study with the exact para-isomer CAS 75876-62-9 has not been published, the quantitative gap indicates that the combined 3-aminophenyl and N-(2-chlorophenyl) substitution pattern confers a tangible advantage in A549 growth inhibition.
| Evidence Dimension | Antiproliferative IC₅₀ against A549 lung adenocarcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 3.5 µM (1176672-78-8) |
| Comparator Or Baseline | Simpler 4-(4-aminophenyl)thiazol-2-amine derivatives: IC₅₀ range = 15–30 µM (data aggregated from multiple analogues); exact para-isomer CAS 75876-62-9 not directly tested |
| Quantified Difference | Target compound exhibits approximately 4- to 9-fold greater potency than the reference class of non-N-(2-chlorophenyl)-substituted 4-arylthiazol-2-amines |
| Conditions | MTT assay, A549 lung adenocarcinoma cell line, standard monolayer culture conditions |
Why This Matters
Investigators seeking a 2-aminothiazole hit with low-micromolar activity in lung cancer models can rationally prioritise 1176672-78-8 over the unsubstituted or para-substituted analogues that dominate commercial screening libraries.
- [1] Wu, Z. L.; Fang, Y. L.; Tang, Y. T.; Xiao, M. W.; Ye, J.; Li, G. X.; Hu, A. X. Synthesis and Antitumor Evaluation of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. Med. Chem. Commun. 2016, 7, 1324–1330. View Source
